molecular formula C22H27N3O3S B2954292 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203085-32-8

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2954292
CAS No.: 1203085-32-8
M. Wt: 413.54
InChI Key: XWCZQCHRXUAZCL-UHFFFAOYSA-N
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Description

Glipizide is an oral blood-glucose-lowering drug of the sulfonylurea class . The Chemical Abstracts name of glipizide is 1-cyclohexyl-3-[[p-[2-(5-methylpyrazine-carboxamido)ethyl]phenyl]sulfonyl]urea . The molecular formula is C21H27N5O4S and the molecular weight is 445.55 .


Molecular Structure Analysis

The molecular structure of Glipizide, a similar compound, is provided in the references .

Scientific Research Applications

Synthesis and Reactivity

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea and its derivatives have been explored in various synthesis and reactivity studies. For instance, Elkholy and Morsy (2006) described the synthesis of tetrahydroquinoline derivatives through reactions involving cyclohexanone and benzylidenemalononitrile, highlighting its potential in organic synthesis (Elkholy & Morsy, 2006).

Radical Cyclizations and Imines Formation

The compound has been used in radical cyclization processes. Zhang et al. (2013) demonstrated its use in creating polycyclic imines, showcasing its versatility in organic chemistry (Zhang, Hay, Geib, & Curran, 2013). Similarly, Snieckus and Jiao (2014) reported on the radical cyclization of cyclic ene sulfonamides to form stable bicyclic and tricyclic imines (Snieckus & Jiao, 2014).

Structural Analysis

Structural analyses of derivatives of this compound have been conducted to understand their properties better. Dupont et al. (1991) analyzed the structures of cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea, revealing insights into its molecular conformation and potential interactions (Dupont et al., 1991).

Mechanism of Action

Glipizide appears to lower blood glucose acutely by stimulating the release of insulin from the pancreas, an effect dependent upon functioning beta cells in the pancreatic islets .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-13-14-21-17(16-19)8-7-15-25(21)29(27,28)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCZQCHRXUAZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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